N-(4-hydroxyphenyl)-2-(methylamino)acetamide hydrochloride

Overview

Description

“N-(4-hydroxyphenyl)-2-(methylamino)acetamide hydrochloride” is a chemical compound. It’s also known as Paracetamol in the pharmaceutical industry . It’s widely used as an anti-pyretic (fever-reducing) drug .

Synthesis Analysis

The synthesis of “N-(4-hydroxyphenyl)-2-(methylamino)acetamide hydrochloride” involves the reaction between the nucleophilic center in the starting materials and the electrophilic carbonyl carbon of the acetic anhydride .Molecular Structure Analysis

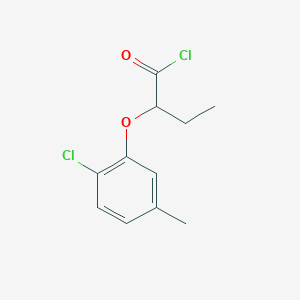

The molecular structure of “N-(4-hydroxyphenyl)-2-(methylamino)acetamide hydrochloride” can be analyzed using various techniques such as IR, NMR, and GC-MS .Chemical Reactions Analysis

The oxidation of “N-(4-hydroxyphenyl)-2-(methylamino)acetamide hydrochloride” has been studied spectrophotometrically. The reaction exhibits 1:4 stoichiometry (paracetamol: DPC). The reaction is of first order in [DPC] and has less than unit order in [PAM] and negative fractional order in [alkali] .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-hydroxyphenyl)-2-(methylamino)acetamide hydrochloride” include a melting point of >159°C (dec.), a predicted boiling point of 483.1±25.0 °C, and a predicted density of 1.295±0.06 g/cm3 .Scientific Research Applications

Pharmaceutical Applications: Analgesic and Antipyretic Effects

Paracetamol is widely recognized for its analgesic (pain-relieving) and antipyretic (fever-reducing) properties. It is a staple in over-the-counter medications for the relief of headaches, muscle aches, arthritis, backache, toothaches, colds, and fevers. The mechanism of action involves the inhibition of the cyclooxygenase (COX) pathway, which reduces the production of prostaglandins, thereby alleviating pain and fever .

Oxidative Stress Research: Kinetics of Oxidation

In scientific research, the kinetics of oxidation of paracetamol by diperiodatocuprate (III) in an alkaline medium has been studied. This research provides insights into the reaction mechanisms and the formation of free radicals, which are crucial for understanding the drug’s behavior under oxidative stress conditions .

Anti-inflammatory Activity: Synthesis of Novel Compounds

Paracetamol derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These novel compounds, such as α-cyano-N-(4-hydroxyphenyl) cinnamamides, have shown promising results in in-vitro studies, indicating potential applications in treating diseases associated with oxidative stress .

Drug Delivery Systems: High-Dose Tablet Formulation

The compound has been used in the development of high-dose tablet formulations, utilizing biopolymers to enhance the physico-mechanical properties and drug release characteristics. This application is significant in the pharmaceutical industry for creating efficient and controlled drug delivery systems .

Mechanism of Action

Target of Action

It’s known that similar compounds often interact with specific enzymes or receptors in the body, altering their function and leading to therapeutic effects .

Mode of Action

The mode of action of N-(4-hydroxyphenyl)-2-(methylamino)acetamide hydrochloride involves its interaction with its targets. The compound may bind to these targets, altering their function and leading to changes within the cell

Biochemical Pathways

It’s known that similar compounds can affect various biochemical pathways, leading to downstream effects such as the alteration of cellular processes .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, influencing its therapeutic effects .

Result of Action

It’s known that similar compounds can have various effects at the molecular and cellular level, potentially leading to therapeutic benefits .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .

properties

IUPAC Name |

N-(4-hydroxyphenyl)-2-(methylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-10-6-9(13)11-7-2-4-8(12)5-3-7;/h2-5,10,12H,6H2,1H3,(H,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXFINPATTYONU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC1=CC=C(C=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carbonyl chloride](/img/structure/B1452719.png)

![3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1452722.png)